![molecular formula C7H3BrClIN2 B1520439 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1221791-77-0](/img/structure/B1520439.png)
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H3BrClIN2 and its molecular weight is 357.37 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (BCI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
BCI is characterized by the presence of bromine, chlorine, and iodine substituents on the imidazo[1,2-a]pyridine core. Its chemical formula is , with a molecular weight of approximately 295.37 g/mol. The unique arrangement of halogens contributes to its reactivity and biological activity.
Anticancer Properties
BCI has been studied for its potential as an anticancer agent. A study evaluated various imidazo[1,2-a]pyridine derivatives for their inhibitory effects on FLT3-ITD kinase, a target in acute myeloid leukemia (AML). BCI demonstrated significant inhibition against this kinase, suggesting its potential as a therapeutic agent in treating AML .
Table 1: Inhibitory Activity of BCI and Related Compounds Against FLT3-ITD Kinase
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 45 | Moderate |
Other analogs | Varies | High to Moderate |
Antimicrobial Activity
In another study, BCI was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that BCI exhibited moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
Table 2: Antimicrobial Activity of BCI
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 12 |
Escherichia coli | 10 |
The mechanism by which BCI exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of FLT3-ITD kinase leads to reduced cell proliferation in cancer cells . Additionally, BCI's structural features allow it to participate in hydrogen bonding and π-π interactions with target proteins.
Study on Cytotoxicity
A cytotoxicity assay was conducted using human cervical carcinoma HeLa cells to determine the half-maximal inhibitory concentration (IC50) of BCI. The results indicated an IC50 value of approximately 150 µM, demonstrating significant cytotoxic effects .
Table 3: Cytotoxicity Results for BCI
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 150 |
Control (e.g., Doxorubicin) | HeLa | 10 |
Scientific Research Applications
Pharmacological Properties
The imidazo[1,2-a]pyridine scaffold, including derivatives like 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, has been shown to exhibit a wide range of biological activities:
- Anticancer Activity : Compounds derived from this scaffold have been investigated for their potential as FLT3 inhibitors in acute myeloid leukemia (AML). The presence of specific substituents can enhance their potency against FLT3 mutations, which are associated with poor patient outcomes .
- Antiviral and Antibacterial Effects : Research indicates that imidazo[1,2-a]pyridine derivatives possess antiviral and antibacterial properties, making them candidates for the development of new antimicrobial agents .
- Cytotoxic Activity : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating their effectiveness. For example, some compounds showed significant inhibition of Rab geranylgeranylation in HeLa cells, impacting cell viability .
Synthetic Applications
The synthesis of this compound and its derivatives involves various methodologies that enhance their functionalization:
- Palladium-Catalyzed Reactions : The use of palladium-catalyzed carbonylation has been explored for introducing carboxamide groups into the imidazo[1,2-a]pyridine framework. This method allows for selective modifications that can lead to compounds with improved pharmacological profiles .
- Chemodivergent Synthesis : Recent advancements have enabled the chemodivergent synthesis of N-(pyridin-2-yl) amides and related imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. This approach allows for the efficient production of various derivatives under mild conditions without the need for metal catalysts .
Compound | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
3-Bromo-6-chloro derivative | FLT3 Inhibition | 4 | High potency against FLT3 mutations |
6-Carboxamido derivative | Cytotoxicity | <150 | Effective in HeLa cell line |
8-Iodo derivative | Antiviral | TBD | Under investigation |
Case Study: FLT3 Inhibitors in AML
In a study focused on developing inhibitors for FLT3 mutations in AML, various imidazo[1,2-a]pyridine derivatives were synthesized and tested. The study found that specific substitutions at the C6 position significantly impacted the inhibitory activity against FLT3, with some compounds demonstrating nanomolar IC50 values, indicating their potential as therapeutic agents .
Properties
IUPAC Name |
3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBLVPYZQVLTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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